molecular formula C10H10Cl2N2O2 B325100 2,4-dichloro-N'-propionylbenzohydrazide

2,4-dichloro-N'-propionylbenzohydrazide

Cat. No.: B325100
M. Wt: 261.1 g/mol
InChI Key: SMEYNTSUSRMJQS-UHFFFAOYSA-N
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Description

2,4-Dichloro-N'-propionylbenzohydrazide is a benzohydrazide derivative characterized by a 2,4-dichlorophenyl group attached to a propionyl-substituted hydrazide moiety. Benzohydrazides are typically synthesized via condensation reactions between aldehydes/ketones and hydrazides, often yielding compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.1 g/mol

IUPAC Name

2,4-dichloro-N//'-propanoylbenzohydrazide

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-9(15)13-14-10(16)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H,13,15)(H,14,16)

InChI Key

SMEYNTSUSRMJQS-UHFFFAOYSA-N

SMILES

CCC(=O)NNC(=O)C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCC(=O)NNC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N’-propanoylbenzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with propanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the molar ratio of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N’-propanoylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-Dichloro-N’-propanoylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-propanoylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of benzohydrazides are heavily influenced by substituents on the aromatic rings and hydrazide moieties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight Notable Properties/Activities Reference
2,4-Dichloro-N'-propionylbenzohydrazide (Target) Propionyl group, 2,4-Cl on benzene ~283.1 (calc.) Hypothesized antimicrobial/anticancer activity -
N'-[2,4-Dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide 3,4,5-OMe, 2,4-Cl 427.3 Antimicrobial (B. subtilis, E. coli)
2,4-Dichloro-N'-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide 2-OH, 3-OMe, 5-NO₂, 2,4-Cl 441.2 Strong anti-E. coli activity (surpasses Tetracycline)
4-Chloro-N'-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide 3,5-Br, 2,4-OH, 4-Cl 433.6 Enhanced solubility due to polar -OH groups
2,4-Dichloro-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide Thienyl group, ethyl substitution 341.3 Potential electronic modulation via S-atom
2,4-Dichloro-N,N-diethyl-1,8-naphthyridine-3-carboxamide derivatives Naphthyridine core, diethyl groups Varies (~350–400) Anti-inflammatory activity

Physicochemical Properties

  • Melting Points :

    • Analogs with rigid structures (e.g., N'-[2,4-dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide ) exhibit higher melting points (~180–200°C) due to hydrogen bonding and π-π stacking .
    • Ethyl or propionyl substituents reduce crystallinity, lowering melting points (e.g., ~130–150°C for compounds with aliphatic chains) .
  • Solubility: Polar groups (-OH, -NO₂) improve aqueous solubility (e.g., compound in with 2,4-OH groups). Lipophilic substituents (e.g., thienyl in ) enhance lipid membrane permeability.

Crystallographic and Conformational Insights

  • X-ray studies reveal that most benzohydrazides adopt an E-configuration around the C=N bond, stabilized by intramolecular hydrogen bonds (N-H···O) and weak π-π interactions .
  • Derivatives with bulky substituents (e.g., 5-nitro in ) show distorted dihedral angles (up to 70°) between aromatic rings, affecting binding to biological targets.

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